N,N-Dimethylsphingosin

Übersicht

Beschreibung

N,N-Dimethylsphingosine is a bioactive sphingolipid derivative known for its role as an inhibitor of sphingosine kinase. This compound has garnered significant attention due to its involvement in various biological processes, including cell growth, apoptosis, and differentiation. It is particularly noted for its ability to induce programmed cell death in plant cells and its potential therapeutic applications in cardioprotection and pain management .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylsphingosine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other bioactive sphingolipids.

Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and cell differentiation.

Medicine: Explored for its potential in treating neuropathic pain and myocardial ischemia-reperfusion injury. .

Industry: Utilized in the development of pharmaceuticals targeting sphingosine kinase pathways

Wirkmechanismus

Target of Action

N,N-Dimethylsphingosine (DMS) is recognized as an inhibitor of sphingosine kinase (SphK) . SphK is a key enzyme responsible for the formation of sphingosine-1-phosphate (S1P), a signaling molecule implicated in cell survival, cytoskeletal rearrangement, and prevention of apoptosis .

Mode of Action

DMS interacts with its primary target, SphK, inhibiting its activity . This inhibition prevents the formation of S1P, thereby modulating cellular levels of sphingosine 1-phosphate and ceramide . DMS has a biphasic effect on cardioprotection. Higher concentrations (10 μM) are inhibitory, whereas a low concentration (0.3 μM and 1 μM) of DMS protects murine hearts against ischemia/reperfusion injury .

Biochemical Pathways

The inhibition of SphK by DMS affects the sphingolipid signaling pathway. This pathway plays a physiological role in cell growth, apoptosis, and differentiation . DMS activates SphK in the cytosol via a PKCε dependent mechanism . The PKCε–SphK–S1P–Akt pathway is involved in the cardiac protection induced by DMS .

Pharmacokinetics

It is known that dms is an endogenous metabolite of sphingosine produced in various tissues and tumor cell lines , suggesting that it is naturally present and metabolized within the body.

Result of Action

The inhibition of SphK by DMS leads to a decrease in the formation of S1P, which can have various effects depending on the context. For instance, in the context of cardioprotection, DMS has been shown to protect against ischemia/reperfusion injury . In the context of neuropathic pain, DMS induces mechanical hypersensitivity when injected into rats .

Action Environment

The action of DMS can be influenced by various environmental factors. For instance, the concentration of DMS can significantly impact its effects, with higher concentrations being inhibitory and lower concentrations being protective against ischemia/reperfusion injury . Furthermore, the presence of certain proteins, such as PKCε, can influence the action of DMS .

Biochemische Analyse

Biochemical Properties

N,N-Dimethylsphingosine plays a significant role in biochemical reactions. It interacts with sphingosine kinase, inhibiting its activity . This interaction affects the formation of sphingosine-1-phosphate, a signaling molecule known for its role in cell survival, cytoskeletal rearrangement, and prevention of apoptosis .

Cellular Effects

N,N-Dimethylsphingosine has profound effects on various types of cells and cellular processes. For instance, it induces phytoalexin production and hypersensitive cell death in Solanaceae plants . It also influences cell function by affecting the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, N,N-Dimethylsphingosine exerts its effects through binding interactions with biomolecules, specifically sphingosine kinase . By inhibiting this enzyme, it impacts the formation of sphingosine-1-phosphate and subsequently alters gene expression .

Dosage Effects in Animal Models

The effects of N,N-Dimethylsphingosine vary with different dosages in animal models. For example, low doses of N,N-Dimethylsphingosine have been found to be cardioprotective and activate cytosolic sphingosine kinase

Metabolic Pathways

N,N-Dimethylsphingosine is involved in the sphingolipid metabolic pathway, interacting with enzymes such as sphingosine kinase

Vorbereitungsmethoden

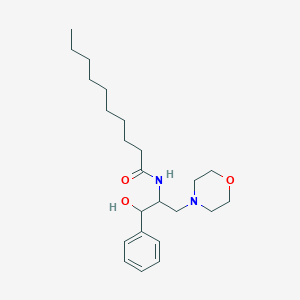

Synthetic Routes and Reaction Conditions: N,N-Dimethylsphingosine can be synthesized through the methylation of sphingosine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: While specific industrial production methods for N,N-Dimethylsphingosine are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethylsphingosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to sphingosine.

Substitution: N,N-Dimethylsphingosine can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields sphingosine.

Substitution: Results in various substituted sphingosine derivatives

Vergleich Mit ähnlichen Verbindungen

Sphingosine: A precursor to N,N-Dimethylsphingosine, involved in similar biological processes but lacks the methyl groups.

Sphingosine-1-phosphate: A product of sphingosine kinase activity, with distinct signaling roles in cell survival and migration.

Ceramide: Another sphingolipid involved in cell signaling, particularly in apoptosis

Uniqueness: N,N-Dimethylsphingosine is unique due to its dual role as an inhibitor of sphingosine kinase and an activator of protein kinase C epsilon. This dual functionality allows it to modulate multiple signaling pathways, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

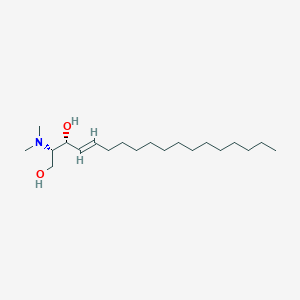

IUPAC Name |

(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXOQXUDKDCXME-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119567-63-4, 122314-67-4 | |

| Record name | Dimethylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

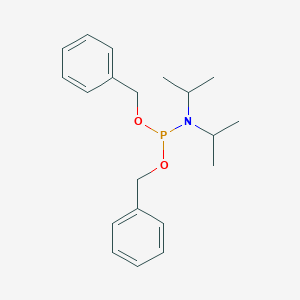

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)